molecular formula C8H14O B8590638 Oct-6-EN-2-one CAS No. 35194-31-1

Oct-6-EN-2-one

Cat. No. B8590638
CAS RN: 35194-31-1
M. Wt: 126.20 g/mol
InChI Key: FPXPWFLCGOFSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oct-6-EN-2-one is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oct-6-EN-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oct-6-EN-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

35194-31-1

Product Name

Oct-6-EN-2-one

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

oct-6-en-2-one

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3-4H,5-7H2,1-2H3

InChI Key

FPXPWFLCGOFSTQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

81.3 g (0.38 mol) of 2-bromopropionyl bromide in 100 ml of hexane were added over a period of 1 hour to 39.8 g (0.5 mol) of 1,3-cyclohexadiene and 38.6 g (0.38 mol) of triethylamine while maintaining the temperature below 40° C. by occasional cooling. After an additional 3 hours at room temperature the precipitated triethylamine hydrobromide was removed by filtration. The filtrate was evaporated and the residue was purified by distillation under reduced pressure and subsequently by chromatography on silica gel using 4% diethyl ether in hexane for the elution. There were obtained 9.48 g of exo-8-bromo-8-methylbicyclo[4:2:0]oct-2-en-7-one and 5 89 g of endo-8-bromo-8-methylbicyclo[4:2:0]oct-2-en-7-one.
Quantity
81.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.